1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-
CAS No.:
Cat. No.: VC20534242
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-2-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C18H19N3O2S/c22-24(23,17-8-2-1-3-9-17)21-16(13-15-7-5-10-19-15)12-14-6-4-11-20-18(14)21/h1-4,6,8-9,11-12,15,19H,5,7,10,13H2/t15-/m1/s1 |
| Standard InChI Key | VWEAOAFRCDZPDT-OAHLLOKOSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
| Canonical SMILES | C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- is a heterocyclic compound featuring a fused pyrrole-pyridine core substituted with a phenylsulfonyl group at position 1 and a (2R)-2-pyrrolidinylmethyl group at position 2. Its molecular formula is C₁₇H₂₀N₃O₂S, with a molecular weight of 341.4 g/mol .
Key structural features:
-
Pyrrolo[2,3-b]pyridine scaffold: A bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions.
-
Phenylsulfonyl substituent: Enhances solubility and modulates electronic properties.
-
(2R)-2-pyrrolidinylmethyl group: Introduces stereochemical complexity and potential hydrogen-bonding interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₃O₂S | |
| Molecular Weight | 341.4 g/mol | |
| CAS Number | 1001070-20-7 | |
| PubChem CID | 58172488 |
| Target | Activity (Example Analog) | Mechanism | Source |
|---|---|---|---|
| FGFR1-3 | IC₅₀: 7–25 nM | Competitive ATP-binding inhibition | |
| PDE4B | IC₅₀: 0.11–1.1 μM | Allosteric modulation |
Applications in Medicinal Chemistry
This compound serves as a versatile scaffold for drug discovery:
Oncology Research
-
FGFR-targeted therapies: Potential for treating FGFR-driven cancers (e.g., breast, lung) .
-
Synergistic combinations: Combinatorial strategies with chemotherapeutics (e.g., paclitaxel) enhance cytotoxicity .
Anti-inflammatory Therapies
Challenges and Future Directions
-
Stereochemical Control: Ensuring enantiopurity of the (2R)-2-pyrrolidinylmethyl group remains critical.
-
Metabolic Stability: Optimizing pharmacokinetic properties (e.g., solubility, metabolic resistance) for in vivo efficacy.
-
Selectivity Profiling: Distinguishing off-target effects (e.g., CNS receptor interactions) .
Data Tables and Experimental Insights
Comparative Biological Activity
| Compound | FGFR1 IC₅₀ (nM) | PDE4B IC₅₀ (μM) | Selectivity (PDE4B vs. PDE4D) |
|---|---|---|---|
| 4h (FGFR inhibitor) | 7 | N/A | N/A |
| 11h (PDE4B inhibitor) | N/A | 0.11 | >50-fold selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume